molecular formula C38H26Cl2N10O6S4 B537761 2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide

2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide

Cat. No. B537761
M. Wt: 917.8 g/mol
InChI Key: UWUVKHYTJLEFHF-UHFFFAOYSA-N
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Description

NSC704342 is an inhibitor of HCV NS3/4A proteinase.

Scientific Research Applications

Chemical Synthesis and Modifications

Research has been conducted on the synthesis and chemical modification of compounds similar to 2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide. These studies include the synthesis of novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine derivatives and their application in medicinal chemistry (Banda et al., 2016). Additionally, methods for the phenylation of imidazo[4,5-b]pyridines, which could be relevant for the functionalization of similar compounds, have been explored (Grivas & Lindström, 1995).

Potential Medicinal Applications

Compounds structurally related to 2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide have been investigated for their potential medicinal applications. For instance, the synthesis and in vitro cytotoxicity of 2-phenyl-3H-imidazo[4,5-b]pyridines against human breast adenocarcinoma cell lines have been studied, revealing significant cytotoxic activity in some derivatives (Püsküllü et al., 2015).

Biological Activity and Receptor Affinity

The affinity of imidazo[1,2-a]pyridine derivatives, which share a similar core structure with the compound , for central and mitochondrial benzodiazepine receptors has been investigated. These studies provide insight into the potential biological activity and receptor interactions of structurally related compounds (Schmitt et al., 1997).

Halogenation and Functional Group Modification

Research on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, closely related to the compound , highlights the potential for chemical modification through the introduction of halogen atoms, which can significantly alter the chemical and biological properties of these compounds (Yutilov et al., 2005).

properties

Product Name

2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide

Molecular Formula

C38H26Cl2N10O6S4

Molecular Weight

917.8 g/mol

IUPAC Name

2-Chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenylbenzamide

InChI

InChI=1S/C38H26Cl2N10O6S4/c39-25-19-29(31(17-23(25)35(51)43-21-9-3-1-4-10-21)59(53,54)49-37-45-27-13-7-15-41-33(27)47-37)57-58-30-20-26(40)24(36(52)44-22-11-5-2-6-12-22)18-32(30)60(55,56)50-38-46-28-14-8-16-42-34(28)48-38/h1-20H,(H,43,51)(H,44,52)(H2,41,45,47,49)(H2,42,46,48,50)

InChI Key

UWUVKHYTJLEFHF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)C2=CC(S(=O)(NC3=NC4=NC=CC=C4N3)=O)=C(SSC5=CC(Cl)=C(C(NC6=CC=CC=C6)=O)C=C5S(=O)(NC7=NC8=NC=CC=C8N7)=O)C=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)SSC3=C(C=C(C(=C3)Cl)C(=O)NC4=CC=CC=C4)S(=O)(=O)NC5=NC6=C(N5)C=CC=N6)S(=O)(=O)NC7=NC8=C(N7)C=CC=N8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC704342;  NSC 704342;  NSC-704342

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide
Reactant of Route 2
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide

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